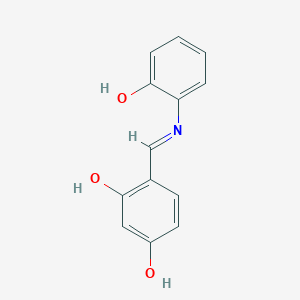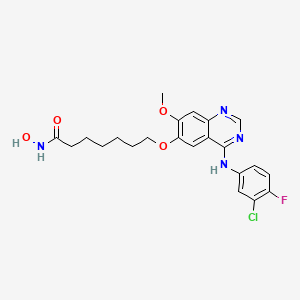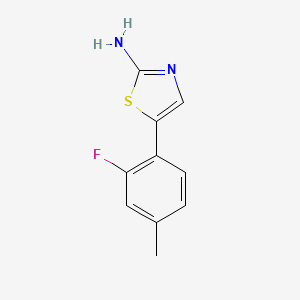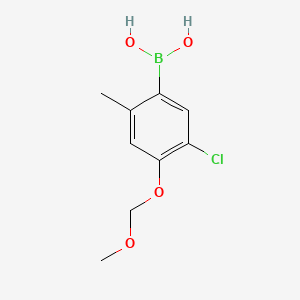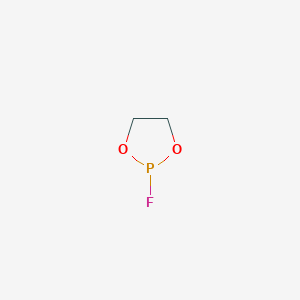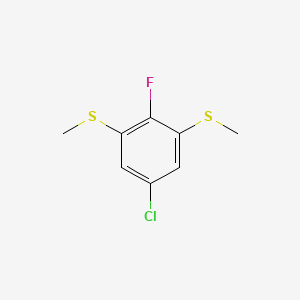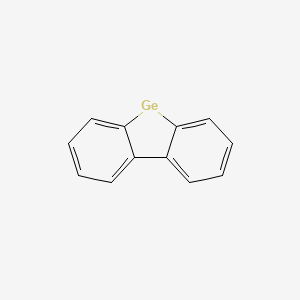
(3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane typically involves the reaction of 3-ethoxy-2,4-difluorophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and difluorophenyl groups can enhance binding affinity and specificity, while the methylsulfane group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane
- (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane
Uniqueness
(3-Ethoxy-2,4-difluorophenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
特性
分子式 |
C9H10F2OS |
|---|---|
分子量 |
204.24 g/mol |
IUPAC名 |
2-ethoxy-1,3-difluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-9-6(10)4-5-7(13-2)8(9)11/h4-5H,3H2,1-2H3 |
InChIキー |
PFLFQHHEFDVHOR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1F)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


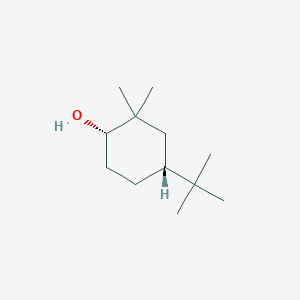

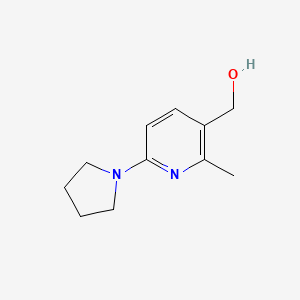
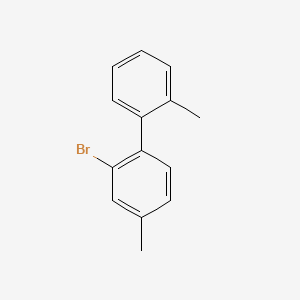
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)

